molecular formula C13H11ClN6O2 B2506547 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888425-70-5

2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2506547
CAS No.: 888425-70-5
M. Wt: 318.72
InChI Key: NTWSBHKVZZFCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group at position 3 and an acetamide moiety at position 4. The chloro and methyl substituents on the phenyl ring may enhance lipophilicity and influence electronic properties, while the acetamide group could contribute to hydrogen bonding interactions in biological targets. Structural characterization of such compounds typically employs X-ray crystallography, leveraging programs like SHELXL for refinement .

Properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6O2/c1-7-2-3-8(4-9(7)14)20-12-11(17-18-20)13(22)19(6-16-12)5-10(15)21/h2-4,6H,5H2,1H3,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSBHKVZZFCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones to form the triazole ring, followed by further functionalization to introduce the pyrimidine ring and the chloro-methylphenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The triazole and pyrimidine rings can undergo further cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that triazolo-pyrimidines exhibit significant anticancer properties. The compound's structure allows it to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can effectively target Aurora-A kinase, a critical regulator of cell division.

Case Study: Aurora-A Kinase Inhibition

  • Compound Tested : A related triazolo-pyrimidine
  • IC50 Value : 0.16 µM against Aurora-A kinase
  • Effect : Significant reduction in cancer cell viability in vitro.

Antimicrobial Properties

Triazolo-pyrimidines have also been studied for their antimicrobial effects. The presence of the chloro and methyl groups in the compound enhances its interaction with microbial enzymes, leading to effective inhibition.

Case Study: Antimicrobial Screening

  • Target Organisms : Various bacterial strains
  • Results : Compounds with similar structures demonstrated MIC values ranging from 1 to 10 µg/mL against Gram-positive bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and enzyme activity related to inflammation.

Case Study: Inhibition of Inflammatory Cytokines

  • Method : ELISA assays measuring IL-6 and TNF-alpha levels
  • Findings : Significant reduction in cytokine levels at concentrations as low as 5 µM.

Central Nervous System Activity

Emerging studies suggest that derivatives of triazolo-pyrimidines may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotective Effects

  • Model Used : Neuroblastoma cell lines exposed to oxidative stress
  • Outcome : Compound exhibited protective effects by reducing apoptosis markers.

Mechanism of Action

The mechanism of action of 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-Fluorophenyl Analog (): The compound 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide replaces chlorine with fluorine. Fluorine’s smaller atomic radius and strong electron-withdrawing effect may reduce steric hindrance and alter binding affinity compared to the chloro analog.
  • p-Tolyl Analog (): N-(3-Chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide substitutes the 3-chloro-4-methylphenyl group with p-tolyl (methyl at the para position).

Methoxy-Substituted Derivative ():

The compound 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide introduces a methoxy group, which is electron-donating. This substitution likely improves solubility due to increased polarity but may reduce metabolic stability compared to halogenated analogs .

Variations in the Acetamide Moiety

  • N-Methyl-N-Phenyl Substitution ():
    The fluorophenyl analog features a bulkier N-methyl-N-phenylacetamide group, which may sterically hinder interactions with target proteins compared to the simpler acetamide in the target compound .

  • This modification could diversify binding modes in biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent (Position 3) Acetamide Substituent Notable Properties
Target Compound C₁₉H₁₆ClN₇O₂ 409.8 3-Chloro-4-methylphenyl NH₂ N/A (Data not provided in evidence)
3-Fluorophenyl Analog C₂₀H₁₆FN₇O₂ 405.4 3-Fluorophenyl N-Methyl-N-phenyl N/A
p-Tolyl Analog C₂₀H₁₇ClN₆O₂ 408.8 p-Tolyl NH-(3-chloro-4-methylphenyl) SMILES provided; No physical data
4-Methoxyphenyl Analog C₁₇H₁₅N₇O₄ 381.3 4-Methoxyphenyl N-(5-Methylisoxazol-3-yl) Molecular formula confirmed
Ethyl Pyrazolo-Pyridine Derivative C₂₄H₁₈N₄O₃ 410.4 Quinolin-3-yl Ethyl Ester Mp: 248–251°C; Orange crystals

Key Research Findings and Implications

Synthetic Feasibility : The synthesis of triazolo-pyrimidine derivatives often involves cyclocondensation reactions, as seen in for pyrazolo-pyridine analogs. Yields exceeding 80% suggest robust synthetic routes for core scaffold derivatization .

Crystallographic Insights : Structural analysis of analogs like the thiazolo-pyrimidine derivative () reveals planar heterocyclic systems, with lattice parameters (e.g., a = 10.75 Å, b = 12.30 Å) aiding in understanding packing interactions. Such data are critical for rational drug design .

Substituent Effects :

  • Chlorine and fluorine substituents may enhance target binding via halogen bonds, while methoxy groups improve solubility .
  • Steric bulk in N-methyl-N-phenylacetamide () could reduce bioavailability compared to less hindered analogs .

Data Gaps : Physical properties (e.g., melting points, solubility) for the target compound and most analogs are unavailable, highlighting the need for further experimental characterization.

Biological Activity

The compound 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS No. 893932-61-1) is a member of the triazolopyrimidine class of compounds. This class is known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20_{20}H17_{17}ClN6_{6}O2_{2}
Molecular Weight397.83 g/mol
CAS Number893932-61-1

The presence of the triazolo and pyrimidine moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties.

A notable study explored the anticancer effects of various triazolopyrimidine derivatives against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Triazolopyrimidine Derivative AMCF-712.5
Triazolopyrimidine Derivative BHepG215.0
Triazolopyrimidine Derivative CA54910.0

These findings suggest that the triazolo-pyrimidine scaffold may enhance cytotoxicity against cancer cells due to its ability to interfere with cellular processes involved in proliferation and survival .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Similar triazolopyrimidine derivatives have shown efficacy against a range of bacterial and fungal pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These results indicate that modifications in the structure can lead to enhanced antimicrobial properties .

The biological activity of triazolopyrimidine compounds is often attributed to their ability to inhibit specific enzymes or disrupt critical cellular pathways. For example:

  • Inhibition of DNA synthesis : Compounds may interfere with DNA polymerase activity.
  • Enzyme inhibition : Some derivatives act as inhibitors for enzymes like carbonic anhydrase and cholinesterase.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A recent study synthesized a series of triazolopyrimidine derivatives and evaluated their anticancer properties against MCF-7 and HepG2 cell lines. The most potent compound exhibited an IC50_{50} value of 0.39 µM against MCF-7 cells .
  • Antimicrobial Screening : Another research group screened a library of triazolopyrimidines for antimicrobial activity against various pathogens. They reported that certain derivatives showed promising results with MIC values lower than those for standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-[3-(3-chloro-4-methylphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with triazolopyrimidine core formation, followed by halogenation and acetamide coupling. Key steps include:

  • Core assembly : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .
  • Chlorination : Use of POCl₃ or SOCl₂ at 80–100°C to introduce chloro groups .
  • Acetamide coupling : Amidation via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents .
  • Optimization : Reaction monitoring via TLC/HPLC ensures purity (>95%). Catalysts like triethylamine improve coupling efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and core integrity. Aromatic protons near δ 7.2–8.1 ppm indicate phenyl groups, while carbonyl signals (δ 165–170 ppm) verify the acetamide .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~380–400 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

Q. What solvents and storage conditions are recommended for stability during experiments?

  • Methodological Answer :

  • Solubility : DMSO or DMF for dissolution in biological assays; avoid aqueous buffers due to limited solubility .
  • Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation of the triazole and acetamide moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinases (e.g., CDKs) or receptors. The triazolopyrimidine core shows affinity for ATP-binding pockets .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) and hydrogen bonding with residues like Lys33 or Asp86 in target proteins .
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. methyl) with activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time). For example, discrepancies in cytotoxicity (e.g., HeLa vs. MCF-7) may arise from differential expression of target proteins .
  • Metabolic Stability : Evaluate hepatic microsome stability (e.g., t₁/₂ > 60 min in rat liver S9 fractions) to rule out rapid degradation .
  • Off-Target Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify non-specific interactions .

Q. What strategies enhance selectivity for specific kinase targets while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., 3-chloro-4-methyl vs. 4-fluoro) to sterically hinder non-target kinases. Bulkier groups reduce off-target binding by ~40% .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade specific kinases .

Q. How does the compound’s stability under physiological conditions impact in vivo efficacy?

  • Methodological Answer :

  • pH Stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The acetamide group may hydrolyze at low pH, requiring enteric coatings for oral administration .
  • Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis (>90% binding reduces free drug availability) .

Key Recommendations for Researchers

  • Prioritize computational-guided synthesis to reduce trial-and-error approaches .
  • Use cryo-EM or X-ray crystallography to resolve target-bound structures for mechanistic insights .
  • Conduct metabolomic profiling to identify bioactive metabolites in hepatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.